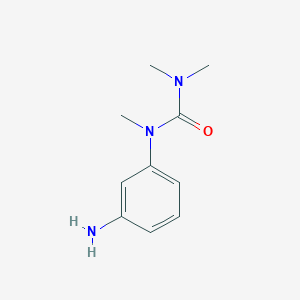
4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl
概要
説明
4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds with various functional groups.
科学的研究の応用
4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Amino-3-(trifluoromethyl)biphenyl: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl:
4-Amino-3-(trifluoromethoxy)biphenyl: Lacks the trifluoromethyl group, which can influence its stability and interactions.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl makes it unique compared to similar compounds. These groups contribute to its enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-3-1-2-8(6-10)9-4-5-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXPQTRUDOJFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)
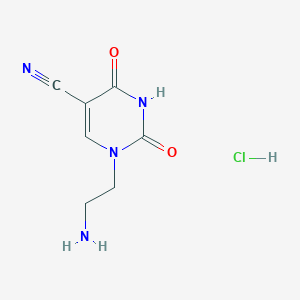
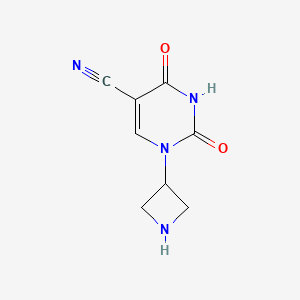

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)
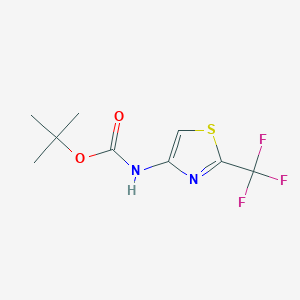
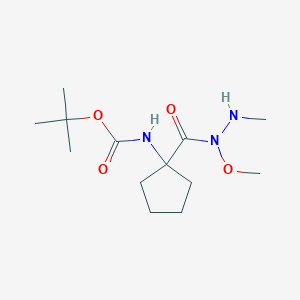
![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)
![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
